molecular formula C13H9BrCl2O2 B1374789 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene CAS No. 55814-63-6

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene

Cat. No.: B1374789
CAS No.: 55814-63-6
M. Wt: 348 g/mol
InChI Key: KGHTYPVKRDRRBL-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene ( 55814-63-6) is a high-value aromatic ether compound supplied for chemical research and development purposes. With a molecular formula of C13H9BrCl2O2 and a molecular weight of 348.019 g/mol, this compound is characterized by its high density of 1.553 g/cm³ and a boiling point of approximately 359.3°C at standard atmospheric pressure . Its molecular architecture, which integrates bromo, chloro, and methoxyphenoxy functional groups on a benzene ring, makes it a sophisticated and versatile building block (synthon) for constructing more complex molecules. Researchers value this compound for its potential in advanced synthetic applications, particularly in the development of novel compounds for material science and as a key intermediate in the synthesis of specialized chemicals . Its structural features suggest potential utility in ligand design and in the creation of polymers with specific properties. The compound is classified under HS code 2909309090 . Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (MSDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O2/c1-17-9-2-4-10(5-3-9)18-13-11(15)6-8(14)7-12(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHTYPVKRDRRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743273
Record name 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55814-63-6
Record name 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

  • Halogenation and Bromination of Dichlorobenzene Derivatives
    The initial step involves selective bromination of a dichlorobenzene intermediate to introduce the bromine atom at the 5-position relative to the chloro substituents. This step requires careful control of reaction conditions to avoid over-bromination or formation of undesired isomers.

  • Nucleophilic Aromatic Substitution (SNAr) with 4-Methoxyphenol
    The 2-position of the dichlorobenzene ring bearing a chlorine substituent is activated for nucleophilic substitution due to the electron-withdrawing effect of the other halogens. Reaction with 4-methoxyphenol under basic conditions (e.g., potassium carbonate or other bases) facilitates displacement of the chlorine atom, forming the 4-methoxyphenoxy ether linkage.

  • Purification and Isolation
    The crude product is typically purified by column chromatography or recrystallization to isolate the pure this compound.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Bromination of 1,3-dichlorobenzene Bromine or N-bromosuccinimide (NBS) in presence of a Lewis acid catalyst (e.g., FeBr3) at controlled temperature 70-85 Selective bromination at 5-position; temperature control critical to avoid polybromination
2 Nucleophilic Aromatic Substitution 4-Methoxyphenol, potassium carbonate or potassium tert-butoxide, solvent such as DMF or DMSO, 80-120 °C 65-80 Reaction time 4-16 hours; inert atmosphere recommended to prevent oxidation
3 Purification Column chromatography (silica gel), eluent: cyclohexane/ethyl acetate or dichloromethane mixtures - Yields depend on purity and scale

Representative Experimental Procedure

  • Bromination:
    Dissolve 1,3-dichlorobenzene in anhydrous dichloromethane under nitrogen. Add bromine dropwise at 0-5 °C with FeBr3 catalyst. Stir for 2-3 hours, monitor by TLC or GC-MS. Quench excess bromine with sodium bisulfite solution. Extract, wash, and dry organic layer.

  • SNAr Reaction:
    In a dry flask, combine 5-bromo-1,3-dichlorobenzene (from bromination step) with 4-methoxyphenol and potassium carbonate in DMF. Heat at 100 °C for 12 hours under nitrogen. Cool, dilute with water, extract with ethyl acetate, wash, dry, and concentrate.

  • Purification:
    Purify crude product by silica gel chromatography using cyclohexane/ethyl acetate gradient to isolate the target compound as a solid.

Research Findings and Optimization Notes

  • Selectivity and Yield:
    The bromination step requires precise stoichiometric control and temperature regulation to prevent formation of dibromo or tribromo byproducts. Use of FeBr3 as catalyst enhances regioselectivity.

  • Base Selection for SNAr:
    Potassium carbonate is commonly used; however, potassium tert-butoxide can improve reaction rates and yields due to its stronger basicity.

  • Solvent Effects:
    Polar aprotic solvents like DMF or DMSO favor nucleophilic aromatic substitution by stabilizing the transition state and the phenoxide ion.

  • Reaction Monitoring:
    GC-MS and HPLC are effective for monitoring reaction progress and purity of intermediates and final product.

Comparative Table of Preparation Routes

Methodology Advantages Disadvantages Reference Sources
Direct bromination + SNAr Straightforward, well-established Requires careful control to avoid byproducts Patent literature
Use of palladium-catalyzed coupling (alternative) High selectivity, milder conditions possible More expensive catalysts, longer reaction times Ambeed synthesis data
Multi-step synthesis via diazotization and reduction (for related compounds) High purity, scalable More complex, multiple steps BASF patent

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting enzyme activity or binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional groups.

Biological Activity

5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene is a halogenated aromatic compound with notable pharmacological properties. Its unique structure, characterized by the presence of bromine and chlorine atoms along with a methoxyphenoxy group, contributes to its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on various research findings.

The molecular formula of this compound is C15H12BrCl2O2, with a molecular weight of approximately 367.07 g/mol. The compound is known for its electrophilic aromatic substitution reactions due to the halogen substituents and methoxy group, which enhance its chemical reactivity and biological activity.

Antitumor Properties

Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies have shown that similar compounds disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Specifically, compounds with bromine substitutions have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines including HeLa and MCF7 .

The primary mechanism through which this compound exerts its biological effects appears to involve interaction with tubulin, a key protein in microtubule formation. This interaction inhibits microtubule polymerization, thus interfering with mitotic processes in cancer cells . Additionally, the compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, which can lead to various biological effects depending on the specific targets involved.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as an antitumor agent.
  • Microtubule Disruption : Immunofluorescence microscopy revealed that treatment with this compound led to severe disruption of the microtubule network in treated cells, confirming its role as a tubulin inhibitor .
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated that cells treated with this compound were arrested at the G2/M phase of the cell cycle before undergoing apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameSimilarity IndexKey Features
4-Bromo-2-chloroanisole0.96Contains similar halogen substitutions
4-Bromo-1-chloro-2-isopropoxybenzene0.91Features an isopropoxy group
1-Bromo-3-chloro-2-methoxybenzene0.91Contains methoxy and chloro groups
4-Bromo-2-chloro-1-isopropoxybenzene0.87Isopropyl substitution alters reactivity

This table highlights how variations in substituents can influence biological activity and chemical reactivity among related compounds.

Potential Applications

The promising biological activities of this compound suggest several potential applications:

  • Medicinal Chemistry : As a lead compound in drug development targeting cancer.
  • Biochemical Assays : Used as a probe to study interactions with biomolecules.
  • Synthetic Chemistry : Acts as an intermediate in the synthesis of more complex organic molecules.

Q & A

What are the recommended synthetic routes for 5-bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene, and how can reaction conditions be optimized for higher yields?

Basic Research Question
Methodological Answer:
Synthesis typically involves halogenation and coupling reactions. A plausible route:

Halogenation: Start with a benzene derivative (e.g., 1,3-dichloro-2-phenol) and introduce bromine via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Etherification: Couple the brominated intermediate with 4-methoxyphenol via a nucleophilic aromatic substitution (SNAr) reaction. Use a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C to activate the leaving group (e.g., Cl) .

Hydrogenation: If intermediates contain unsaturated bonds (e.g., alkenes), catalytic hydrogenation with Pd/C or Raney Ni under atmospheric pressure can be employed, as demonstrated in similar bromo-fluoroarene syntheses .

Optimization Tips:

  • Monitor reaction progress via TLC or GC-MS.
  • Adjust stoichiometry of 4-methoxyphenol (1.2–1.5 equivalents) to minimize side products.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups.

How can spectroscopic and crystallographic methods be applied to characterize this compound’s structure and purity?

Basic Research Question
Methodological Answer:
Spectroscopy:

  • ¹H/¹³C NMR: Identify substituent patterns. For example, the methoxy group (–OCH₃) appears as a singlet near δ 3.8 ppm, while aromatic protons split into multiplets due to adjacent halogens .
  • IR Spectroscopy: Confirm ether (C–O–C stretch ~1250 cm⁻¹) and aryl halide (C–Br ~550 cm⁻¹) bonds.
  • Mass Spectrometry (HRMS): Verify molecular ion ([M]⁺) and isotopic patterns (Br/Cl signatures).

Crystallography:

  • Grow single crystals via slow evaporation in dichloromethane/hexane.
  • Use SHELX programs (e.g., SHELXL) for structure refinement. The program’s robust algorithms handle heavy atoms (Br, Cl) and twinning issues common in halogenated aromatics .

What computational strategies are effective in predicting the reactivity and electronic effects of substituents in this compound?

Advanced Research Question
Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model electron density maps. The methoxy group’s electron-donating effect activates the ring toward electrophilic attack, while halogens (Br, Cl) deactivate specific positions .
  • Molecular Orbital Analysis: HOMO-LUMO gaps predict sites for nucleophilic/electrophilic reactions. For example, the para position to the methoxy group may exhibit higher electron density.
  • MD Simulations: Study solvation effects in reaction media (e.g., DMF vs. THF) to optimize solvent choice for coupling reactions.

Validation: Compare computational results with experimental Hammett constants (σ) for halogenated aromatics.

How can contradictions in reported physicochemical properties (e.g., melting points) be resolved during experimental replication?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms.

  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted halides or coupling byproducts.
  • DSC/TGA: Perform differential scanning calorimetry to identify polymorph transitions. For example, the melting point of 234.3°C (reported in ) may vary if the compound exists in a metastable crystalline form .
  • Elemental Analysis: Confirm Br/Cl ratios (theoretical vs. experimental) to rule out stoichiometric errors.

What are the challenges in resolving crystal structures of heavily halogenated aromatic compounds, and how can SHELX mitigate these issues?

Advanced Research Question
Methodological Answer:
Challenges:

  • Heavy atoms (Br, Cl) cause absorption errors and weak diffraction.
  • Twinning due to symmetric packing of halogenated rings.

SHELX Solutions:

  • Absorption Correction: Apply multi-scan corrections (e.g., SADABS) integrated into SHELX workflows .
  • Twin Refinement: Use the TWIN command in SHELXL to model twinned domains.
  • Hansen-Cowtan Plot: Visualize electron density peaks to distinguish overlapping halogens.

Case Study: A similar bromo-chloro-fluorobenzene (CAS 17318-08-0) was resolved using SHELXD for phasing and SHELXL for refinement, achieving R-factors < 0.05 .

How does the steric and electronic interplay between substituents influence regioselectivity in further functionalization?

Advanced Research Question
Methodological Answer:

  • Steric Effects: The bulky 4-methoxyphenoxy group directs incoming electrophiles to less hindered positions (e.g., para to Br).
  • Electronic Effects: Cl and Br are meta-directing, while the methoxy group is ortho/para-directing. Competition between these effects can be modeled using Fukui indices.

Experimental Validation:

  • Perform nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) to identify dominant substituent effects.
  • Analyze product ratios via HPLC or ¹H NMR.

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